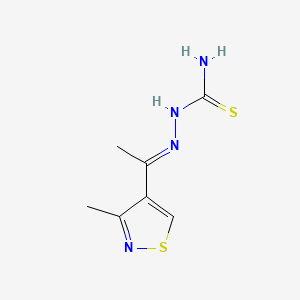
Methyl 3-methyl-4-isothiazolyl ketone thiosemicarbazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-methyl-4-isothiazolyl ketone thiosemicarbazone is a compound that belongs to the class of thiosemicarbazones. Thiosemicarbazones are known for their versatile biological activities, including antimicrobial, antiviral, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-methyl-4-isothiazolyl ketone thiosemicarbazone typically involves the reaction of methyl 3-methyl-4-isothiazolyl ketone with thiosemicarbazide. The reaction is usually carried out in an ethanol solution under reflux conditions . The product is then purified through recrystallization.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as column chromatography .
Chemical Reactions Analysis
Types of Reactions: Methyl 3-methyl-4-isothiazolyl ketone thiosemicarbazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can yield thiosemicarbazide derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the isothiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiosemicarbazide derivatives.
Substitution: Various substituted isothiazole derivatives.
Scientific Research Applications
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Exhibits antimicrobial activity against a range of bacterial and fungal pathogens.
Medicine: Investigated for its anticancer properties, particularly in the treatment of lung cancer.
Mechanism of Action
The mechanism of action of methyl 3-methyl-4-isothiazolyl ketone thiosemicarbazone involves its ability to chelate metal ions, which is crucial for its biological activity. The compound can form stable complexes with metal ions, disrupting essential metal-dependent processes in microbial and cancer cells. This chelation can inhibit enzymes such as ribonucleotide reductase, leading to the inhibition of DNA synthesis and cell proliferation .
Comparison with Similar Compounds
- Di-2-pyridylketone-4,4-dimethyl-3-thiosemicarbazone
- 2-benzoylpyridine-4,4-dimethyl-3-thiosemicarbazone
- Isatin-3-thiosemicarbazone derivatives
Comparison: Methyl 3-methyl-4-isothiazolyl ketone thiosemicarbazone is unique due to its specific isothiazole ring structure, which imparts distinct chemical and biological properties. Compared to other thiosemicarbazones, it exhibits higher stability and a broader spectrum of biological activity .
Properties
CAS No. |
3683-62-3 |
|---|---|
Molecular Formula |
C7H10N4S2 |
Molecular Weight |
214.3 g/mol |
IUPAC Name |
[(E)-1-(3-methyl-1,2-thiazol-4-yl)ethylideneamino]thiourea |
InChI |
InChI=1S/C7H10N4S2/c1-4(9-10-7(8)12)6-3-13-11-5(6)2/h3H,1-2H3,(H3,8,10,12)/b9-4+ |
InChI Key |
WMMNRUMUZHHWRJ-RUDMXATFSA-N |
Isomeric SMILES |
CC1=NSC=C1/C(=N/NC(=S)N)/C |
Canonical SMILES |
CC1=NSC=C1C(=NNC(=S)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


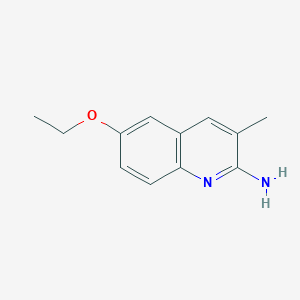
![{[3-(Phenylmethanesulfinyl)propyl]sulfanyl}benzene](/img/structure/B14135663.png)
![1-[1-(2-Methylphenyl)-3-pyrrolidinyl]methanamine](/img/structure/B14135671.png)

![1-{2,6-Bis[(2-methyl-1,3-dithian-2-yl)methyl]phenyl}-1H-pyrrole](/img/structure/B14135698.png)
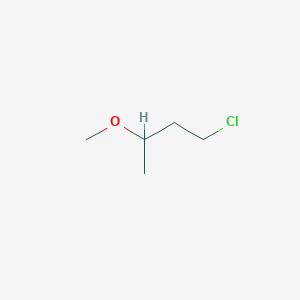
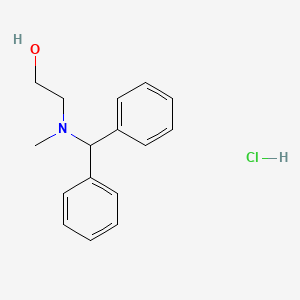
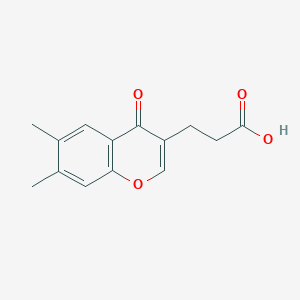
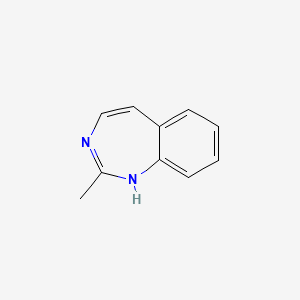
![2-(3-methylbutanoylamino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylic acid](/img/structure/B14135724.png)
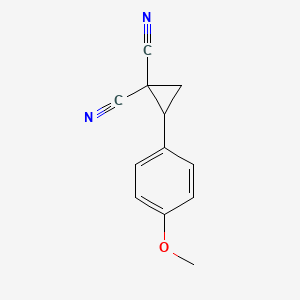
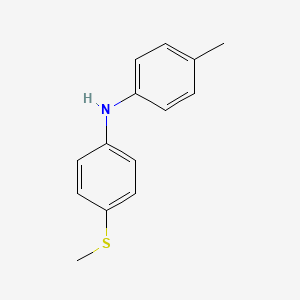
![5-[(6-acetyl-1,3-benzodioxol-5-yl)carbamoyl]-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B14135742.png)
![3-Methoxy-8-(methylsulfanyl)-2-phenylimidazo[1,2-a]pyridine](/img/structure/B14135745.png)
